molecular formula C11H11FO B14038222 (R)-3-(4-Fluorophenyl)cyclopentan-1-one

(R)-3-(4-Fluorophenyl)cyclopentan-1-one

Cat. No.: B14038222
M. Wt: 178.20 g/mol
InChI Key: UKFKGEOPZKWZEU-SECBINFHSA-N
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Description

“(R)-3-(4-Fluorophenyl)cyclopentan-1-one” is a chiral cyclopentanone derivative featuring a 4-fluorophenyl substituent at the 3-position of the cyclopentanone ring. The (R)-stereochemistry at this position confers distinct stereoelectronic properties, influencing its molecular interactions and reactivity. The fluorophenyl group introduces strong electron-withdrawing effects, which can enhance stability, modulate solubility, and affect binding affinities in biological systems .

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

(3R)-3-(4-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m1/s1

InChI Key

UKFKGEOPZKWZEU-SECBINFHSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]1C2=CC=C(C=C2)F

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)cyclopentan-1-one typically involves the reaction of 4-fluorobenzaldehyde with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the aldol condensation reaction, followed by cyclization to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Fluorophenyl)cyclopentan-1-one may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

®-3-(4-Fluorophenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Fluorophenyl-Containing Compounds

Compound Class Core Structure Fluorophenyl Position Key Substituents Planarity/Dihedral Angles Reference
Chalcones (e.g., 2j) α,β-Unsaturated ketone Ring B (para) Bromine (Ring A), Iodine (meta) Partially planar (SAR-dependent)
Pyrazoles (e.g., 1–4) Dihydropyrazole Ring A (meta/para) Hydroxyl, Methoxy Dihedral angles: 4.6°–10.5°
Thiazoles (e.g., 4–5) Thiazole-pyrazole hybrid Para (multiple) Chloro, Methoxy Planar with perpendicular groups
Cyclopentanone (Target) Cyclopentanone 3-position None (minimal substitution) Likely planar (stereochemistry-dependent) Inferred
  • Chalcones: Substitution at the para position of fluorophenyl (Ring B) with bromine (2j) yields the lowest IC50 (4.703 μM) among non-piperazine chalcones, highlighting the role of electronegativity in enhancing inhibitory activity .
  • Thiazoles : Isostructural compounds 4–5 exhibit perpendicular fluorophenyl orientations, which may influence molecular packing or solubility .

Table 2: Inhibitory Activity (IC50) of Fluorophenyl-Substituted Chalcones

Compound Substituents (Ring A) Substituents (Ring B) IC50 (μM) Trend Analysis
2j 4-Bromo, 2-OH, 5-Iodo 4-Fluorophenyl 4.703 Optimal electronegativity
2h 4-Chloro, 2-OH, 5-Iodo 4-Methoxyphenyl 13.82 Reduced activity (Cl < Br)
2n 2-OH, 5-Iodo, 4-MeO 4-Fluorophenyl 25.07 Methoxy reduces potency
Cardamonin 2-OH, 4-OH None 4.35 Minimal substitution enhances activity
  • Key Insight: The target compound’s fluorophenyl group (high electronegativity) aligns with the SAR of chalcones, where para-fluorine substitution correlates with lower IC50 values . However, steric effects from the cyclopentanone core may differentiate its activity from planar chalcones.

Pharmacological Context

Ezetimibe (), a 4-fluorophenyl-containing azetidinone, demonstrates the therapeutic relevance of fluorophenyl groups in cholesterol absorption inhibition.

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